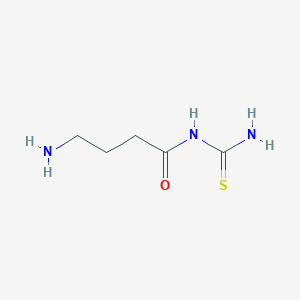
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 6, and a dimethyl group at position 1 of the indole ring, along with a chloride ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methylation: The dimethylation at position 1 can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the indole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding with biological macromolecules, while the indole ring can interact with various receptors and enzymes. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Similar structure but with methoxy groups instead of hydroxyl groups.
1,1-Dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Lacks the hydroxyl groups at positions 5 and 6.
5,6-Dihydroxy-2,3-dihydro-1H-indol-1-ium chloride: Lacks the dimethyl groups at position 1.
Uniqueness
The presence of both hydroxyl groups and dimethyl groups in 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
113679-36-0 |
|---|---|
分子式 |
C10H14ClNO2 |
分子量 |
215.67 g/mol |
IUPAC名 |
1,1-dimethyl-2,3-dihydroindol-1-ium-5,6-diol;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11;/h5-6H,3-4H2,1-2H3,(H-,12,13);1H |
InChIキー |
LFXZKXRSCHKXTR-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C21)O)O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



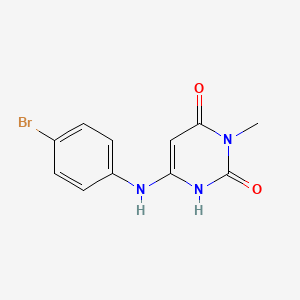
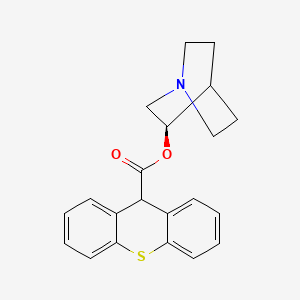
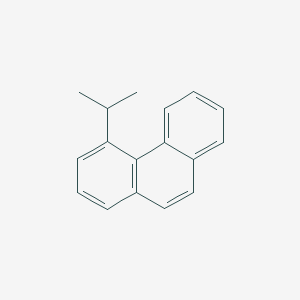
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)

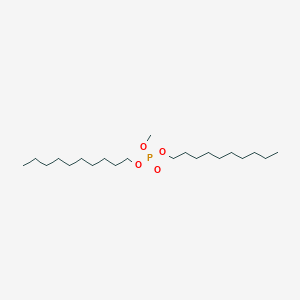
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)

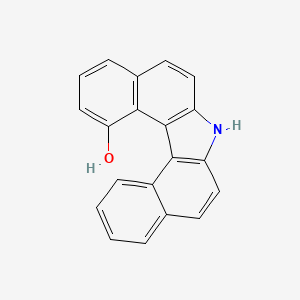


![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
